molecular formula C7H13BrO2 B128821 Ethyl 2-bromoisovalerate CAS No. 609-12-1

Ethyl 2-bromoisovalerate

Cat. No. B128821
CAS RN: 609-12-1
M. Wt: 209.08 g/mol
InChI Key: WNFUWONOILPKNX-UHFFFAOYSA-N
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Description

Ethyl 2-bromoisovalerate, also known as ethyl 2-bromo-3-methylbutanoate, is a compound that is of interest in various chemical syntheses. It contains bromo-alkyl and ester functional groups, which are reactive and can be involved in several types of chemical reactions. The compound is used as an intermediate in the synthesis of other chemicals and can be transformed through reactions such as hydrolysis, as well as being a starting material for the synthesis of analogs and derivatives with potential applications in various fields including pharmaceuticals .

Synthesis Analysis

The synthesis of ethyl 2-bromoisovalerate and its analogs can be complex, involving multiple steps and conditions that affect the yield and purity of the final product. For instance, the synthesis of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone involves starting from 2,3-dibromo-1,4-naphthoquinone and modifying the alkyl chain length to produce different analogs . Similarly, the synthesis of ethyl 6-bromosorbate, a related compound, involves allylic bromination of ethyl sorbate, which can result in by-products that are difficult to separate . These syntheses highlight the importance of optimizing reaction conditions to achieve the desired product efficiently.

Molecular Structure Analysis

The molecular structure of ethyl 2-bromoisovalerate and its derivatives can be characterized using various analytical techniques. For example, the molecular structures of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone were studied using single-crystal X-ray diffraction, revealing details such as space group, hydrogen bonding interactions, and polymeric chain formations . These structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

Ethyl 2-bromoisovalerate undergoes hydrolysis in an alkaline solution, leading to the formation of alcohol and acid. The hydrolysis involves several reaction steps, and a kinetic model can be developed to understand the intrinsic rate constants of these reactions . The conversion of reactants in such reactions is highly dependent on the concentration of the alkaline compound in the aqueous solution, and optimum conditions can be determined for maximum conversion .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-bromoisovalerate and its analogs are influenced by their molecular structure. For instance, the presence of the bromo-alkyl and ester functional groups in ethyl 2-bromoisovalerate makes it susceptible to hydrolysis under alkaline conditions . The analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone exhibit characteristic FT-IR frequencies and UV-Vis spectra due to intramolecular hydrogen bonding and charge transfer interactions, respectively . These properties are important for the identification and application of these compounds in various chemical syntheses.

Scientific Research Applications

Chemistry Education Application

Ethyl 2-bromoisovalerate serves as a case study in chemistry teaching, illustrating the application of research study methods in the classroom. Students engage with materials on Ethyl 2-bromoisovalerate to develop questions and participate in class discussions, enhancing their understanding of chemical concepts and research methodologies (Han Li-rong, 2010).

Enzymatic Resolution in Industrial Production

A novel lipase from Aspergillus oryzae shows high activity and stereoselectivity towards Ethyl 2-bromoisovalerate, facilitating its use in the industrial production of fluvalinate, a pesticide. This enzymatic process achieves high enantiomeric excess and conversion rates, offering a cost-effective method for producing (R)-ethyl 2-bromoisovalerate (Peng Wu et al., 2019).

Role in Chemical Reactions

The hydrolysis of ethyl-2-bromoisobutyrate in alkaline solutions involves the transformation of the bromo-alkyl and ester functional groups into alcohol and acid. This study provides insights into the kinetics and reaction mechanisms, with implications for industrial processes (Maw‐Ling Wang & G. Lam, 2004).

Application in Radical Cyclisation Reactions

Ethyl 2-bromoisovalerate is utilized in the synthesis of complex heterocycles through radical cyclisation reactions. This method enables the creation of new compounds with potential pharmaceutical applications (S. M. Allin et al., 2005).

Safety And Hazards

Ethyl 2-bromoisobutyrate is a flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

ethyl 2-bromo-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFUWONOILPKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870681
Record name Butanoic acid, 2-bromo-3-methyl-, ethyl ester
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Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl 2-bromoisovalerate

CAS RN

609-12-1
Record name Ethyl 2-bromo-3-methylbutanoate
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Record name Ethyl 2-bromoisovalerate
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Record name Ethyl 2-bromoisovalerate
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Record name Butanoic acid, 2-bromo-3-methyl-, ethyl ester
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Record name Butanoic acid, 2-bromo-3-methyl-, ethyl ester
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Record name Ethyl 2-bromo-3-methylbutyrate
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Record name ETHYL 2-BROMOISOVALERATE
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Synthesis routes and methods

Procedure details

To a solution of 2-bromo-3-methylbutanoic acid (3 g, 16.5 mmol) in ethanol (200 ml), was added concentrated sulfuric acid (4 ml). After 36 h under reflux ebullition, the reaction medium, returned to ambient temperature, was neutralized with an aqueous saturated sodium carbonate solution. After distillation of the ethanol, the reaction medium was extracted with dichloromethane (100 ml). The organic phase was dried over magnesium sulfate and the solvent was evaporated to give ethyl 2-bromo-3-methylbutanoate (1.91 g, 55%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
P Wu, M Zhang, Y Zhang, Z Wang, J Zheng - Chirality, 2020 - Wiley Online Library
… (R)-ethyl 2-bromoisovalerate is an … (R)-ethyl 2-bromoisovalerate, obtained by enzymatic catalyzed highly efficient resolution of the cheaper raw material (R,S)-ethyl 2-bromoisovalerate, …
Number of citations: 3 onlinelibrary.wiley.com
AD DeWeese, TW Schultz - Environmental Toxicology: An …, 2001 - Wiley Online Library
… reactive center was sterically hindered by an alkyl group eg, ethyl-2-bromoisovalerate , … The only significant negative outlier was ethyl-2-bromoisovalerate. When the outliers were …
Number of citations: 29 onlinelibrary.wiley.com
MW Rathke, A Lindert - Tetrahedron Letters, 1971 - Elsevier
Apparently, the iodo ester undergoes further reaction when generated in the presence of excess ester enolate. Addition of the enolate solution to a tetrahydrofuran solution of iodine at a …
Number of citations: 58 www.sciencedirect.com
SA Babu, M Yasuda, Y Okabe, I Shibata, A Baba - Organic Letters, 2006 - ACS Publications
… Ethyl 2-bromoisovalerate (2c) with 5a/5b afforded the lactones 8b (67%, ds 99) and 8c (55%, ds 98), respectively. Ethyl 2-bromo-2-cyclopentyl acetate (2d) with benzoin afforded the …
Number of citations: 42 pubs.acs.org
NR El-Brollosy, R Loddo - Drug Research, 2015 - thieme-connect.com
… Few drops of ethyl 2-bromobutyrate (2a) or ethyl 2-bromoisovalerate (2b) was added and the mixture was refluxed for 10 min. 3,5-Dimethoxyphenylacetonitrile (1c, 5.32 g, 0.03 mol) was …
Number of citations: 2 www.thieme-connect.com
JP Berry, AF Isbell, GE Hunt - Journal of Organic Chemistry, 1972 - ACS Publications
Nine amino phosphonic acids have been synthesized from phosphonoalkanoate esters by the Curtius reaction. Five are new: 1-aminobuty¡ phosphonic acid, l-amino-2-methylpropy¡ …
Number of citations: 63 pubs.acs.org
PR Duchowicz, MA Ocsachoque - QSAR & Combinatorial …, 2009 - Wiley Online Library
The presented work deals with the Quantitative Structure–Activity Relationships (QSAR) analysis for the growth inhibition of the ciliated protozoan Tetrahymena pyriformis by a …
Number of citations: 13 onlinelibrary.wiley.com
A Yamada, S Grossman, O Vogl - Journal of Polymer Science …, 1980 - Wiley Online Library
… Ethyl 2-bromovalerate (Aldrich Chemicals), ethyl 2-bromoisovalerate (Pfaltz and Bauer Co.), ethyl 2-bromocaproate (Pfaltz and Bauer Co.), ethyl 2-bromsoctanoate (Tridom and Fluka …
Number of citations: 10 onlinelibrary.wiley.com
Q Li, M Zhang, X Li, Y Zhang, Z Wang, J Zheng - Chirality, 2021 - Wiley Online Library
… coli Rosetta highly expressed Aspergillus oryzae lipase genes to biocatalyze the substrates (R,S)-methyl 2-(4-hydro xyphenoxy) propanoate and (R,S)-ethyl 2-bromoisovalerate …
Number of citations: 4 onlinelibrary.wiley.com
DJ Hart, DC Ha - Chemical Reviews, 1989 - ACS Publications
The first preparation of a/3-lactam was described in 1907 when Staudinger described the cycloaddition be-tween ketenes and imines. 1 During thenext four dec-ades several other …
Number of citations: 489 pubs.acs.org

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